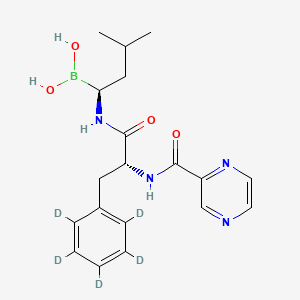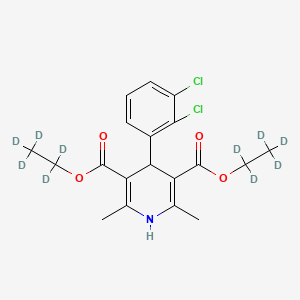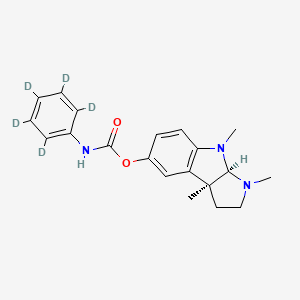
Phenserine-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenserine-d5 is a deuterated form of phenserine, a synthetic drug that has been investigated for its potential to treat Alzheimer’s disease. Phenserine exhibits neuroprotective and neurotrophic effects, making it a promising candidate for mitigating neurological diseases . The deuterated form, this compound, is used in research to study the pharmacokinetics and metabolic pathways of phenserine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenserine can be synthesized from physostigmine in a two-step process. The first step involves the formation of eseroline, followed by the reaction with phenyl isocyanate to produce phenserine . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
Industrial production of phenserine-d5 involves the same synthetic route as phenserine, with the incorporation of deuterium at specific positions in the molecule. This is achieved by using deuterated reagents and solvents during the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Phenserine-d5 undergoes various chemical reactions, including:
Oxidation: Phenserine can be oxidized to form its corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert phenserine to its reduced forms, such as eseroline.
Substitution: Phenserine can undergo substitution reactions, particularly at the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and alcohols under mild conditions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced forms like eseroline, and substituted carbamate derivatives .
Scientific Research Applications
Phenserine-d5 has a wide range of scientific research applications:
Chemistry: Used to study the metabolic pathways and stability of phenserine.
Biology: Investigated for its neuroprotective effects and ability to modulate neurotransmitter levels.
Medicine: Explored as a potential treatment for Alzheimer’s disease due to its acetylcholinesterase inhibitory activity.
Industry: Utilized in the development of neuroprotective agents and cognitive enhancers.
Mechanism of Action
Phenserine-d5 exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting this enzyme, this compound increases the levels of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is beneficial in improving memory and cognitive functions in Alzheimer’s patients . Additionally, this compound has been shown to reduce the production of beta-amyloid precursor protein, which is implicated in the pathogenesis of Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
Physostigmine: A natural acetylcholinesterase inhibitor with a similar mechanism of action.
Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: A carbamate-based acetylcholinesterase inhibitor with similar therapeutic effects.
Uniqueness of Phenserine-d5
This compound is unique due to its deuterated form, which provides enhanced stability and allows for detailed pharmacokinetic studies. Its dual mechanism of action, involving both acetylcholinesterase inhibition and reduction of beta-amyloid precursor protein, sets it apart from other similar compounds .
Properties
Molecular Formula |
C20H23N3O2 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-(2,3,4,5,6-pentadeuteriophenyl)carbamate |
InChI |
InChI=1S/C20H23N3O2/c1-20-11-12-22(2)18(20)23(3)17-10-9-15(13-16(17)20)25-19(24)21-14-7-5-4-6-8-14/h4-10,13,18H,11-12H2,1-3H3,(H,21,24)/t18-,20+/m1/s1/i4D,5D,6D,7D,8D |
InChI Key |
PBHFNBQPZCRWQP-YQUOXFQNSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)OC2=CC3=C(C=C2)N([C@@H]4[C@]3(CCN4C)C)C)[2H])[2H] |
Canonical SMILES |
CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC4=CC=CC=C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-fluorophenyl)-4-[(2S)-2-phenoxypropoxy]pyridin-2-one](/img/structure/B12416760.png)
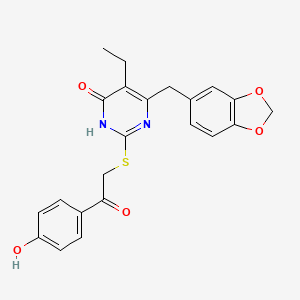
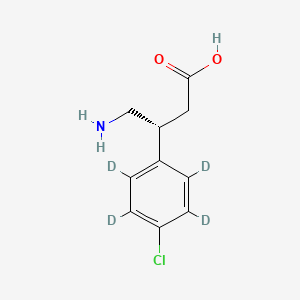


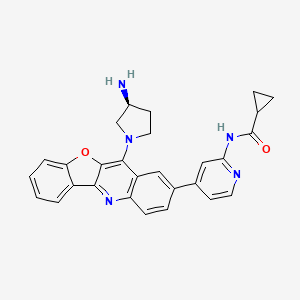


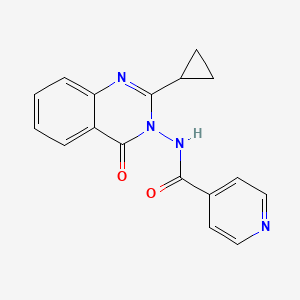
![(6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-3-[[1-(1,1,2,2-tetradeuterio-2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12416819.png)
